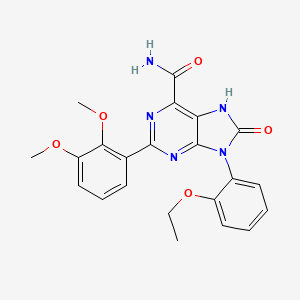
2-(2,3-dimethoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-dimethoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C22H21N5O5 and its molecular weight is 435.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2,3-dimethoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound belonging to the purine family. Its structure includes various aromatic and functional groups that contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C22H21N5O5, with a molecular weight of 435.4 g/mol. The compound features a carboxamide group which enhances its solubility and biological activity, making it a candidate for pharmaceutical applications.
Antimicrobial Activity
Research indicates that derivatives of purine compounds often exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate strong bactericidal effects against various bacterial strains, including Staphylococcus spp. . The proposed mechanism involves the interaction of these compounds with bacterial cell membranes, leading to disruption and cell death.
Cytotoxicity Studies
Cytotoxicity assays are crucial in evaluating the safety profile of new compounds. In studies involving similar purine derivatives, compounds were tested on various cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). Results indicated that certain derivatives could enhance cell viability at specific concentrations, while others showed significant cytotoxic effects .
Table 1: Cytotoxicity Results for Related Compounds
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| Compound A | A549 | 100 | 92 |
| Compound B | HepG2 | 50 | 104 |
| Compound C | L929 | 200 | 68 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in nucleic acid synthesis, which is critical for cellular proliferation.
- Interaction with Receptors : Some derivatives target specific receptors associated with cancer progression, such as the EPH receptor family .
- Induction of Apoptosis : Certain studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death .
Study on Anticancer Properties
A notable study examined the anticancer effects of a related purine derivative on human cancer cell lines. The results demonstrated that at concentrations above 50 µM, significant apoptosis was observed in treated cells compared to controls. The study concluded that structural modifications in purine derivatives could enhance their efficacy against cancer cells .
Antimicrobial Efficacy
Another study focused on the antimicrobial properties of a similar compound against Gram-positive bacteria. The results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent .
属性
IUPAC Name |
2-(2,3-dimethoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5/c1-4-32-14-10-6-5-9-13(14)27-21-17(25-22(27)29)16(19(23)28)24-20(26-21)12-8-7-11-15(30-2)18(12)31-3/h5-11H,4H2,1-3H3,(H2,23,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNYAQSWWYVAMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














